3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multistep organic reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its efficiency and the high yield of the target product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring yields pyridine N-oxides, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share similar heterocyclic structures and exhibit a wide range of biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are known for their biological activity and are used in drug discovery.
Uniqueness
3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its combination of a pyridine ring, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety
Properties
IUPAC Name |
3-[1-(2-pyridin-3-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12(6-10-2-1-4-15-7-10)16-5-3-11(8-16)17-13(19)9-21-14(17)20/h1-2,4,7,11H,3,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZIPHDGTSMESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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